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Compound of Interest

Compound Name: Undecylcyclohexane

CAS No.: 54105-66-7

Cat. No.: B1584076 Get Quote

Executive Summary: The Source-Purity Paradox
Undecylcyclohexane (

) is a long-chain alkylcyclohexane used as a reference standard for lipophilicity (

) and as a non-polar solvent model in drug partitioning studies.

For researchers, the critical distinction lies between Synthetic Grade (used for calibration) and

Petrogenic Grade (isolates from crude oil).

Synthetic Sources yield high chemical purity (>99%) but often produce a racemic mixture of

cis/trans isomers that may not reflect biological reality.

Crude Oil Sources (Marine vs. Lacustrine) impart specific stereochemical signatures but

carry trace contaminants (aromatics, sulfur) that are cytotoxic in drug development assays.

This guide compares three distinct source profiles:

Source A (Synthetic): Hydrogenation of Undecylbenzene (The Commercial Standard).

Source B (Marine Crude Isolate): Naphthenic-base origin (High Naphthenic content).
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Source C (Lacustrine Crude Isolate): Paraffinic-base origin (High Waxy content).

Source Comparison: Technical Specifications
Source A: Synthetic Standard (Hydrogenation)

Origin: Chemical synthesis via Friedel-Crafts alkylation of benzene followed by catalytic

hydrogenation.

Profile: High purity (>99.5%).

Key Impurity: Unreacted Undecylbenzene (UV-active), Catalyst residues (Ni/Pd).

Isomerism: Thermodynamic equilibrium mixture of cis- and trans- isomers (typically ~30:70).

Application: HPLC Calibration, LogP Standards, Partition Coefficient Modeling.

Source B: Marine Crude Isolate (Naphthenic Base)
Origin: Isolated from naphthenic-rich crude oils (e.g., Venezuelan or North Sea heavy

crudes).

Profile: Complex mixture.

Key Impurity: Branched alkylcyclohexanes, trace Thiophenes (sulfur), Polycyclic Aromatic

Hydrocarbons (PAHs).

Isomerism: Biologically controlled stereochemistry (enzymatic origin).

Application: Petroleum Fingerprinting, Toxicology studies on "Mineral Oil" impurities.

Source C: Lacustrine Crude Isolate (Paraffinic Base)
Origin: Isolated from waxy crude oils (e.g., Southeast Asian or Green River Shale).

Profile: High aliphatic content.[1]

Key Impurity:
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-Alkanes (

), Pristane/Phytane co-eluters.

Isomerism: Often dominated by specific biological isomers dependent on the algae source.

Application: Geochemical biomarker analysis.

Comparative Data Table: Purity & Impurity Profile
Feature

Synthetic (Source
A)

Marine Isolate
(Source B)

Lacustrine Isolate
(Source C)

Purity (

)
> 99.0% ~85-95% (Enriched) ~90% (Enriched)

Dominant Isomer
Thermodynamic Mix

(trans-dominant)
Biological Specific Biological Specific

UV Absorbance (254

nm)
Low (< 0.01 AU) High (Aromatic traces) Low

Sulfur Content < 1 ppm
10-50 ppm

(Thiophenes)
< 5 ppm

Primary Contaminant Undecylbenzene
Branched Isomers /

PAHs -Heptadecane

Drug Dev Risk
False LogP (if isomer

mix varies)

Cytotoxicity

(Aromatics)

Solubility errors

(Waxes)

Critical Analysis for Drug Development
A. The Lipophilicity Trap (LogP)
In drug discovery, Undecylcyclohexane is used to validate LogP measurement systems for

highly lipophilic drugs.

Problem: The cis and trans isomers of Undecylcyclohexane have slightly different

molecular volumes and polarities.
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Impact: A Synthetic standard (Source A) with a 50:50 mix will elute differently in Reverse-

Phase HPLC compared to a Natural Isolate (Source B) which might be 90% trans. This

causes a retention time shift, leading to calculated LogP errors of up to 0.3 units.

B. Toxicity & Assay Interference
For formulation scientists using alkylcyclohexanes as excipient models:

Source B (Marine) contains trace Naphtheno-Aromatics. Even at ppm levels, these quench

fluorescence in high-throughput screening (HTS) assays, producing false negatives.

Source A (Synthetic) is free of aromatics but must be checked for Catalyst Leaching (Pd/Ni),

which can degrade sensitive protein targets.

Visualization: Production & Impurity Pathways
The following diagram illustrates how the origin of Undecylcyclohexane dictates its impurity

profile and downstream risks.

Raw Material Origin
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(Ni/Pd Catalyst)

Marine Crude Oil
(Naphthenic)
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& Silica Gel Separation
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Synthetic Undecylcyclohexane
(Thermodynamic Mix)

Marine Isolate
(Bio-Isomers)

Lacustrine Isolate
(Waxy Mix)

Risk: Catalyst Residue
Unreacted Aromatics

Risk: Sulfur (Thiophenes)
Polycyclic Aromatics

Risk: n-Alkane Residue
Solubility Issues

Click to download full resolution via product page

Caption: Comparison of synthetic vs. extraction pathways, highlighting specific impurity risks

(catalysts vs. aromatics) for each source.
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Experimental Protocols
Protocol 1: Purity & Isomer Profiling via GC-MS
Objective: To distinguish Synthetic (Source A) from Natural (Source B/C) Undecylcyclohexane
based on isomer distribution and aromatic residue.

Reagents:

Hexane (HPLC Grade)

Internal Standard:

-Decane

Workflow:

Sample Prep: Dilute 10 mg of Undecylcyclohexane sample in 10 mL Hexane. Add 50 µL

Internal Standard.

Instrument: GC-MS (e.g., Agilent 7890B/5977A) with a non-polar column (DB-5ms, 30m x

0.25mm).

Conditions:

Injector: 280°C, Split 20:1.

Oven: 50°C (2 min)

10°C/min

300°C (10 min).

MS Source: 230°C, EI Mode (70 eV).

Analysis (Self-Validating Step):

Target Ion: Monitor
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83 (cyclohexyl ring) and

238 (Molecular Ion).

Differentiation:

Synthetic:[2][3][4] Shows two distinct peaks (cis/trans) with area ratio ~30:70. No

background hump.

Natural:[2][3][4][5][6] Shows complex "hump" (UCM) or single dominant isomer peak.

Look for

91, 105 ions (Alkylbenzene impurities) to confirm "Natural/Crude" origin contamination.

Protocol 2: Trace Aromatic Screening (UV-Vis)
Objective: Rapidly qualify Undecylcyclohexane for use in UV-sensitive drug assays.

Blank: Pure Cyclohexane (Spectroscopic Grade).

Sample: 1% v/v solution of Undecylcyclohexane in Cyclohexane.

Scan: 200–400 nm.

Criteria:

Pass: Absorbance < 0.01 AU at 254 nm (Indicates Synthetic/Clean Source).

Fail: Distinct peaks at 254/280 nm (Indicates Benzene/Phenol residues from Crude

Source).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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